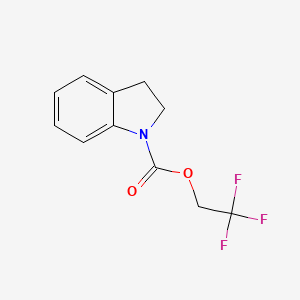

2,2,2-Trifluoroethyl indoline-1-carboxylate

Description

Properties

CAS No. |

1087788-61-1 |

|---|---|

Molecular Formula |

C11H10F3NO2 |

Molecular Weight |

245.20 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |

InChI Key |

CJGSHZBUKLAXDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Starting Material | 2-Methoxy phenol | Catechol | Allyloxy benzoate |

| Key Reagent | BBr₃ | KOH | PhICF₃Cl |

| Temperature Range | −25°C to 135°C | 90–130°C | 60°C |

| Total Steps | 4 | 3 | 1 |

| Yield | Not specified | Not specified | 98% |

| Solvent System | DMF/DCM | Toluene/DMSO | DMF |

Key Observations:

- Method 3 offers superior efficiency with a single-step process and high yield, making it preferable for industrial applications.

- Method 1 provides flexibility in intermediate purification but requires stringent temperature control during demethylation.

- Method 2 simplifies the initial alkylation step but may produce regioisomeric byproducts due to catechol’s symmetry.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The indole ring can participate in cyclization reactions to form more complex structures

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects. The indole ring system also plays a crucial role in its activity by interacting with multiple receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Indoline/Indole Core

Trifluoroethyl vs. Ethyl/Methyl Esters

- This enhances metabolic stability, a critical factor in drug design .

- Ethyl indole-2-carboxylate derivatives (e.g., Ethyl 4-(trifluoromethyl)-1H-indole-2-carboxylate, CAS 317-60-2): Ethyl esters are less electron-deficient, which may reduce stability but improve solubility. Substitutions like trifluoromethyl on the indole ring further modulate electronic properties .

Halogenated Substituents

- Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2): The combination of fluoro and iodo substituents increases molecular weight (333.1 g/mol) and polarizability, which may influence receptor interactions and photophysical properties .

Anticancer and Anti-Tubercular Potential

- Indolizine derivatives (e.g., Ethyl 7-acetyl-2-substituted indolizine-1-carboxylates) demonstrated dose-dependent anticancer activity at concentrations of 10–80 µg/mL, with compounds 2b, 2q, and 2r showing notable efficacy .

Structural Modifications and Activity Trends

Data Tables

Table 1: Key Structural and Physical Properties

Biological Activity

2,2,2-Trifluoroethyl indoline-1-carboxylate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(F)(F)F)C(=O)N1CCCC1 |

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors involved in critical cellular pathways. The trifluoroethyl moiety may enhance binding affinity due to increased hydrophobic interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indoline derivatives. For instance, related compounds have shown efficacy against HIV-1 integrase by inhibiting strand transfer processes. The structural modifications in indoline derivatives, including the incorporation of trifluoroethyl groups, have been linked to improved integrase inhibition.

- Case Study: A derivative of indole-2-carboxylic acid demonstrated IC50 values ranging from 0.13 to 6.85 μM against HIV-1 integrase, suggesting that similar modifications in this compound could yield potent antiviral agents .

Anticancer Properties

Research into the anticancer properties of indoline derivatives has revealed promising results. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.

- Table: Anticancer Activity of Indoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Indoline Derivative A | MDA-MB-231 (Breast Cancer) | 15.5 |

| Indoline Derivative B | SK-Hep-1 (Liver Cancer) | 12.3 |

| This compound | Various (not yet tested) | TBD |

The exact IC50 values for this compound are yet to be determined; however, its structural similarities to known active compounds suggest potential efficacy in cancer treatment.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the trifluoroethyl group. Preliminary studies indicate favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.